4-Oxoretinol
Overview
Description
4-Oxoretinol is a biologically active metabolite of retinol (vitamin A). It is a natural ligand and transactivator of the retinoic acid receptors. This compound plays a significant role in cell differentiation, embryonic pattern formation, and other physiological processes. It is also involved in the regulation of gene expression through its interaction with retinoic acid receptors .
Preparation Methods
4-Oxoretinol is synthesized from retinol through a metabolic pathway. In differentiating F9 embryonic teratocarcinoma cells, approximately 10-15% of the total retinol is metabolized to 4-hydroxyretinol and this compound over an 18-hour period . The synthetic route involves the oxidation of retinol to 4-hydroxyretinol, followed by further oxidation to this compound. The reaction conditions typically involve the use of all-trans-retinoic acid to induce differentiation in the cells .
Chemical Reactions Analysis
4-Oxoretinol undergoes various chemical reactions, including:
Oxidation: Retinol is oxidized to 4-hydroxyretinol and then to this compound.
Reduction: this compound can be reduced back to 4-hydroxyretinol.
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like all-trans-retinoic acid and reducing agents for the reverse reactions. The major products formed from these reactions are 4-hydroxyretinol and retinol .
Scientific Research Applications
4-Oxoretinol has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of retinoids and their role in cell differentiation.
Biology: It is involved in research on embryonic development and cell differentiation.
Industry: It is used in the production of retinoid-based pharmaceuticals and cosmetics.
Mechanism of Action
4-Oxoretinol exerts its effects by binding to and activating the retinoic acid receptors. Unlike all-trans-retinoic acid, this compound does not contain an acid moiety at the carbon 15 position, yet it can still activate the retinoic acid receptors. This activation leads to the transcription of target genes involved in cell differentiation and other physiological processes .
Comparison with Similar Compounds
4-Oxoretinol is unique compared to other retinoids due to its ability to activate retinoic acid receptors without an acid moiety. Similar compounds include:
All-trans-retinol: The parent compound from which this compound is derived.
4-Hydroxyretinol: An intermediate in the synthesis of this compound.
All-trans-retinoic acid: Another retinoid that activates retinoic acid receptors but contains an acid moiety.
This compound’s unique ability to activate retinoic acid receptors without an acid moiety makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIUCYCUYQIBDZ-RMWYGNQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866949 | |
Record name | 4-Oxoretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Oxoretinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62702-55-0 | |
Record name | 15-Hydroxyretin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62702-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxoretinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxoretinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02699 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Oxoretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-KETORETINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Oxoretinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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